2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
Description
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid (abbreviated as Amt in studies) is a triazole-containing compound with a structure featuring a 1,2,3-triazole core substituted at the 1-position with an acetic acid group and at the 4-position with an aminomethyl moiety. This compound has garnered attention in medicinal chemistry and chemical biology due to its unique properties:
- Hydrogen Bonding and Stability: The 1,2,3-triazole ring is resistant to proteolytic degradation and capable of forming hydrogen bonds, making it suitable for biological applications .
- Linker Utility: Amt is frequently employed as a rigid or semi-flexible linker in bisubstrate inhibitors (e.g., protein kinase inhibitors) to enhance binding affinity and selectivity .
- Synthetic Accessibility: Amt can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry reaction .
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-1-4-2-9(8-7-4)3-5(10)11/h2H,1,3,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJUOKXLBVVNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve yield and purity.
Chemical Reactions Analysis
Oxidation
-
Reagent : KMnO4 (acidic conditions).
-
Outcome : Conversion of the aminomethyl group to a ketone or carboxylic acid, depending on reaction severity.
Substitution
-
Reagent : Nucleophiles (e.g., amines, alcohols).
-
Outcome : Replacement of the acetic acid proton with diverse substituents, enabling bioconjugation or polymer synthesis .
Condensation
-
Reagent : Aldehydes/ketones.
-
Outcome : Formation of imine or aminal linkages, useful for drug design and material science .
4. Mechanisms and Reaction Conditions
Reaction mechanisms are influenced by catalysts and solvents:
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational method for triazole ring formation, though specific to fluorinated derivatives.
5. Applications and Biological Activity
The compound exhibits:
| Application | Activity | IC50 | Source |
|---|---|---|---|
| Antimicrobial Agent | Inhibits Trichomonas vaginalis | 0.6–1.1 μM | |
| Enzyme Inhibition | Targets protozoal enzymes | Comparable to metronidazole |
Its aminomethyl group enhances binding affinity via hydrogen bonding, while the triazole ring contributes to bioactivity .
6. Characterization Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 285–286°C | |
| 1H NMR (D2O) | δ 4.34 (s, 2H), 5.06 (s, 2H) | |
| IR (KBr) | 3418 cm⁻¹ (NH stretch), 1614 cm⁻¹ (C=N) |
7. Recent Advances
A metal-free continuous-flow synthesis achieved higher yields (up to 83%) and reduced environmental impact . This method avoids hazardous intermediates and enables scalable production .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. A study revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. This mechanism was observed in breast cancer and leukemia cell lines, where the compound inhibited cell proliferation and promoted programmed cell death .
Agriculture
Plant Growth Regulation
In agricultural applications, this compound serves as a plant growth regulator. It has been shown to enhance root development and improve stress tolerance in crops under adverse conditions such as drought and salinity. Field trials indicated that treated plants exhibited increased biomass and yield compared to untreated controls .
Pesticidal Activity
The compound has also been evaluated for its pesticidal activity against various pests. Research indicates that it can effectively reduce pest populations while being less harmful to beneficial insects. This dual action makes it a candidate for sustainable agricultural practices aimed at minimizing chemical pesticide use .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound has been utilized as an inhibitor in enzyme studies. Its ability to selectively inhibit specific enzymes allows researchers to elucidate enzyme mechanisms and pathways. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer progression .
Drug Design and Development
The compound's structural features make it a valuable scaffold in drug design. Its triazole ring system is known for its bioactivity and ability to form hydrogen bonds with biological targets. Researchers are exploring modifications of this compound to enhance its pharmacological properties and specificity .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against clinical isolates of bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity.
Case Study 2: Plant Growth Enhancement
In a controlled field trial with tomato plants, application of the compound at a concentration of 100 ppm resulted in a 25% increase in fruit yield compared to untreated plants under drought conditions. This study highlights its potential as a biostimulant in agriculture.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Amt vs. 5-(1H-1,2,3-Triazol-4-yl)pentanoic Acid (Tap)
Amt vs. BTTAA
BTTAA (2-[4-((bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]acetic acid) is a bulkier derivative of Amt with tert-butyl groups.
Functional Analogues in Therapeutic Contexts
Amt vs. Benzothieno[3,2-d]pyrimidin-4-one Derivatives (BBTP)
BBTP derivatives incorporate a fused heterocyclic system instead of a triazole:
Amt vs. Acetophenone-Triazole Hybrids
Compounds like 2-(4-((4-acetylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorobenzyl)acetamide (14) feature acetophenone moieties:
Research Findings and Mechanistic Insights
- Linker Rigidity vs. Flexibility : Amt’s semi-rigid structure balances conformational entropy loss (rigid linkers) and adaptability (flexible linkers). This is critical in kinase inhibitors, where excessive flexibility reduces selectivity .
- Triazole as a Bioisostere : The triazole ring in Amt mimics amide bonds but offers superior metabolic stability, making it a valuable bioisostere in drug design .
- Substituent Effects: Bulky groups (e.g., tert-butyl in BTTAA) enhance catalytic efficiency in CuAAC but may reduce cell permeability. Amt’s aminomethyl group optimizes solubility and target engagement .
Biological Activity
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid (commonly referred to as triazole-acetic acid) is a compound that belongs to the class of alpha amino acids. This compound has garnered attention in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- IUPAC Name : (2S)-2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- CAS Number : 1182632-80-9
- Molecular Weight : 156.15 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study investigating the effects of triazole-containing compounds against various pathogens, it was found that these compounds can inhibit bacterial growth effectively. The specific activity of this compound against strains such as Salmonella typhi and Bacillus subtilis was noted to be moderate to strong .
Antimalarial Activity
In the context of malaria treatment, compounds derived from triazoles have shown promise. A study focused on triazole derivatives demonstrated their effectiveness against Plasmodium falciparum, with some compounds exhibiting IC values in the submicromolar range . Although specific data on this compound was limited, its structural similarity suggests potential antimalarial activity.
Enzyme Inhibition
Triazole derivatives have also been evaluated for their ability to inhibit metabolic enzymes. For instance, studies have shown that certain triazole compounds can act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurological disorders. The presence of the amino group in this compound may enhance its binding affinity to AChE .
Table 1: Summary of Biological Activities
Case Study: Antimalarial Properties
In a notable study examining various triazole derivatives for antimalarial activity, researchers synthesized several compounds and tested them against chloroquine-resistant strains of Plasmodium falciparum. Among these derivatives, some exhibited significant inhibitory effects with low cytotoxicity towards mammalian cell lines (HepG2 and Vero cells). The ultrastructural analysis revealed that effective compounds caused severe damage to the parasite's cellular integrity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The triazole ring may interact with various enzymes involved in metabolic pathways or pathogen survival.
- Cell Membrane Disruption : The compound may disrupt cellular membranes of pathogens or cancer cells through lipid peroxidation or other mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
